molecular formula C23H20ClFN2O4 B2591539 7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893347-59-6

7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2591539
CAS RN: 893347-59-6
M. Wt: 442.87
InChI Key: NNRYMYJJGQUHLW-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H20ClFN2O4 and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

Research on conjugated polymers and copolymers containing similar pyrrole and dione units demonstrates their utility in creating photoluminescent materials. These materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and higher photochemical stability compared to saturated polymers (Beyerlein & Tieke, 2000).

Non-linear Optics and Molecular Reactivity

Derivatives of pyrrolo[3,4-c]pyridin-1-one have been synthesized and shown to possess properties relevant for non-linear optics. Investigations include detailed reactive properties, stability in water, and sensitivity towards autoxidation, making them potential candidates for developing new anti-cancerous drugs (Murthy et al., 2017).

Semiconductor and Photovoltaic Materials

The incorporation of halogens, such as chlorine and fluorine, into organic semiconductor materials has been explored to improve photovoltaic performance. A study on chlorine-substituted conjugated polymers for polymer solar cells highlighted the potential of halogen atoms in enhancing the crystallinity, carrier mobility, and overall photovoltaic efficiency, suggesting a similar approach could be beneficial for compounds with chloro and fluoro substituents (Fan et al., 2018).

Molecular Interactions and Structural Analysis

The study of molecular interactions, including hydrogen bonding and lp⋯π interactions, in derivatives of 1,2,4-triazoles provides insight into the structural and electronic characteristics that influence the reactivity and properties of heterocyclic compounds. This analysis could be relevant for understanding the behavior of the specified compound in various environments (Shukla et al., 2014).

Solvent Selection for Molecular Devices

The solubilities of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in a series of solvents have been investigated to optimize solvent selection for molecular heterojunction systems in energy materials. Such studies can guide the development of devices utilizing the compound of interest, ensuring optimal solubility and processing conditions (Walker et al., 2011).

properties

IUPAC Name

7-chloro-1-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O4/c24-15-4-5-18-17(13-15)21(28)19-20(14-2-1-3-16(25)12-14)27(23(29)22(19)31-18)7-6-26-8-10-30-11-9-26/h1-5,12-13,20H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRYMYJJGQUHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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